molecular formula C8H17BrN2O B1421670 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide CAS No. 1185568-97-1

1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide

Cat. No.: B1421670
CAS No.: 1185568-97-1
M. Wt: 237.14 g/mol
InChI Key: PQLFINLTGAKEJD-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide is a chemical compound with the molecular formula C8H17BrN2O. It is a derivative of piperidinone and is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide has a wide range of scientific research applications, including:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Preparation Methods

The synthesis of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide typically involves the reaction of piperidinone with methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in scientific research and industry.

Properties

IUPAC Name

1-[2-(methylamino)ethyl]piperidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.BrH/c1-9-5-7-10-6-3-2-4-8(10)11;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFINLTGAKEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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